molecular formula C21H32O B1247549 17-Ethynyl-5alpha-androstan-17beta-ol

17-Ethynyl-5alpha-androstan-17beta-ol

Cat. No.: B1247549
M. Wt: 300.5 g/mol
InChI Key: DNZAUZMYWADSJC-OGNRNXDYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

17-Ethynyl-5alpha-androstan-17beta-ol is a synthetic androstane steroid intended for research use only in laboratory settings. This compound is characterized by a 17α-ethynyl substitution, a structural modification often employed to enhance metabolic stability and oral bioavailability in investigative compounds, as seen in related steroids like HE3286 . As a 17α-ethynyl-substituted steroid, it serves as a key chemical intermediate for exploring structure-activity relationships and developing novel experimental entities. Researchers are investigating its potential utility as a precursor in synthesizing more complex molecules that may interact with various biological pathways. The core androstane structure suggests potential for interaction with steroid hormone signaling systems, though its specific binding affinity and functional activity require further empirical characterization. This product is strictly for use in controlled laboratory research. It is not intended for personal, diagnostic, or therapeutic use, or for application in humans or animals.

Properties

Molecular Formula

C21H32O

Molecular Weight

300.5 g/mol

IUPAC Name

(5R,8R,9S,10S,13S,14S,17R)-17-ethynyl-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-ol

InChI

InChI=1S/C21H32O/c1-4-21(22)14-11-18-16-9-8-15-7-5-6-12-19(15,2)17(16)10-13-20(18,21)3/h1,15-18,22H,5-14H2,2-3H3/t15-,16-,17+,18+,19+,20+,21+/m1/s1

InChI Key

DNZAUZMYWADSJC-OGNRNXDYSA-N

Isomeric SMILES

C[C@]12CCCC[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@]4(C#C)O)C

Canonical SMILES

CC12CCCCC1CCC3C2CCC4(C3CCC4(C#C)O)C

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Receptor Binding

Table 1: Key Structural and Functional Comparisons
Compound Name Structural Features Receptor Binding/Activity Biological Applications Metabolic Stability References
17-Ethynyl-5α-androstan-17β-ol Ethynyl at C17; 5α-reduced backbone Hypothesized high androgen receptor (AR) affinity due to ethynyl stabilization Potential anabolic agent (theoretical) High (ethynyl resists oxidation)
2-Selena-A-nor-5α-androstan-17β-ol Selenium replaces carbon in A-ring; 5α-reduced Binds to AR similarly to DHT; retained in cell nuclei Androgen replacement therapy (experimental) Moderate (selenium may affect stability)
17α-Methyl-5α-androstan-17β-ol (Methylandrostanol) Methyl at C17; 5α-reduced backbone High AR binding; synthetic androgen Research on muscle growth, doping control High (methyl resists metabolism)
5α-Androstan-17β-ol-3-one (DHT) Ketone at C3; 5α-reduced backbone High AR affinity; primary endogenous androgen Androgenic alopecia, prostate regulation Moderate (rapidly metabolized to diols)
2α,3α-Epithio-5α-androstan-17β-ol (10275-S) Epithio group at C2-C3; 5α-reduced Anti-estrogenic; inhibits tumor growth Experimental breast cancer therapy High (epithio group enhances stability)
5α-Androstane-3β,17β-diol Diol at C3β and C17β; 5α-reduced Weak AR binding; estrogenic metabolites Research on steroid metabolism Low (rapidly glucuronidated)

Functional and Metabolic Differences

Androgen Receptor (AR) Affinity: DHT and Methylandrostanol exhibit the highest AR binding due to their 5α-reduced structure and stabilizing substituents (methyl/ketone). The ethynyl group in 17-Ethynyl-5α-androstan-17β-ol may similarly enhance AR interactions by reducing metabolic degradation .

Metabolic Pathways :

  • DHT is rapidly converted to 3α/3β-diols, limiting its half-life . Ethynyl and methyl groups at C17 slow metabolism, making synthetic analogs more persistent .
  • 5α-Androstane-3β,17β-diol is primarily excreted as glucuronide conjugates, reducing bioavailability .

Analytical Differentiation

Mass spectrometry (MS) distinguishes isomers via fragmentation patterns:

  • Ethynyl derivatives : Unique ions from ethynyl cleavage (e.g., m/z 121–147) .
  • DHT vs. 5β-isomers : 5α-reduced steroids yield distinct MS³ profiles due to stereospecific acetone elimination .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
17-Ethynyl-5alpha-androstan-17beta-ol
Reactant of Route 2
17-Ethynyl-5alpha-androstan-17beta-ol

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